1-(4-Methyl-3-nitrophenyl)propan-1-one
Description
1-(4-Methyl-3-nitrophenyl)propan-1-one is a substituted aryl ketone characterized by a propan-1-one backbone linked to a 4-methyl-3-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) substituents on the aromatic ring are critical to its electronic and steric profile. Nitro groups are strongly electron-withdrawing, which may polarize the ketone moiety, enhancing reactivity in nucleophilic additions or reductions . Methyl groups, being electron-donating, could moderate this effect and influence solubility in nonpolar solvents . Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science, though specific applications for this derivative require further study.
Properties
CAS No. |
50630-41-6 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
1-(4-methyl-3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C10H11NO3/c1-3-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 |
InChI Key |
KNOXGRDXNIBXMD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Synonyms |
1-(4-Methyl-3-nitrophenyl)propan-1-one; 4’-Methyl-3’-nitro-propiophenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- Electronic Effects : The 3-nitro group in the target compound creates a meta-directing electronic environment, contrasting with para-substituted analogs (e.g., 4-nitrophenyl derivatives), which exhibit stronger resonance effects .
Spectroscopic and Crystallographic Characterization
- Spectroscopy : Analogous compounds (e.g., 3-(4-methoxyphenyl)-1-phenylpropan-1-one) are confirmed via IR (C=O stretch ~1700 cm⁻¹) and NMR (aryl protons at δ 6.5–8.0 ppm) . The target compound’s nitro group would likely show strong UV-Vis absorption ~300 nm .
- Crystallography : Structures like 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one are resolved using SHELX software, indicating planar aromatic systems and ketone geometries . Similar methods would apply to the target compound.
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